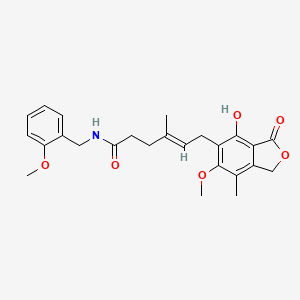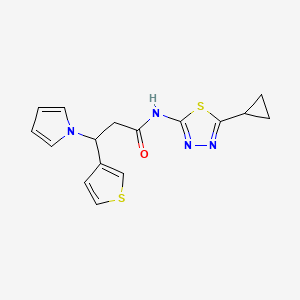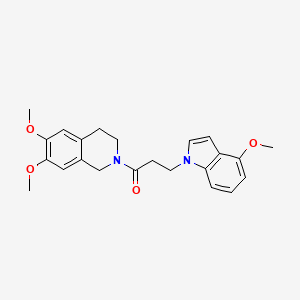![molecular formula C21H25N5O4 B10998866 N-(1H-imidazol-2-yl)-1-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B10998866.png)
N-(1H-imidazol-2-yl)-1-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-imidazol-2-yl)-1-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a methoxyphenyl group, a pyrrolidinone, and a piperidine carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-imidazol-2-yl)-1-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the Imidazole Ring: Starting from a suitable precursor, such as glyoxal and ammonia, the imidazole ring can be synthesized through a cyclization reaction.
Synthesis of the Pyrrolidinone: The pyrrolidinone moiety can be prepared from a 4-methoxyphenyl derivative through a series of steps including nitration, reduction, and cyclization.
Coupling Reactions: The imidazole and pyrrolidinone intermediates are then coupled using a peptide coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as DIPEA (N,N-diisopropylethylamine).
Formation of the Piperidine Carboxamide:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of automated synthesizers, continuous flow reactors, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinone and piperidine moieties, potentially converting them to alcohols.
Substitution: The imidazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated imidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving imidazole-containing active sites. It can also be used in the development of biochemical assays.
Medicine
Medicinally, N-(1H-imidazol-2-yl)-1-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide may exhibit pharmacological activity, potentially acting as an inhibitor of specific enzymes or receptors. Its structure suggests it could be explored for anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various applications in material science and catalysis.
Mechanism of Action
The mechanism of action of this compound would depend on its specific target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The imidazole ring could interact with metal ions or amino acid residues in the active site, while the piperidine and pyrrolidinone moieties provide additional binding interactions.
Comparison with Similar Compounds
Similar Compounds
N-(1H-imidazol-2-yl)-1-{[1-(4-hydroxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-(1H-imidazol-2-yl)-1-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in N-(1H-imidazol-2-yl)-1-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide may confer unique electronic and steric properties, influencing its reactivity and binding interactions. This makes it distinct from its hydroxy and chloro analogs, potentially leading to different biological activities and applications.
Properties
Molecular Formula |
C21H25N5O4 |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-(1H-imidazol-2-yl)-1-[1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C21H25N5O4/c1-30-17-4-2-16(3-5-17)26-13-15(12-18(26)27)20(29)25-10-6-14(7-11-25)19(28)24-21-22-8-9-23-21/h2-5,8-9,14-15H,6-7,10-13H2,1H3,(H2,22,23,24,28) |
InChI Key |
QPYLGNRRTHLIGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)C(=O)NC4=NC=CN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B10998783.png)

![N-(4-bromophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B10998803.png)

![N-(3,4-dimethoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide](/img/structure/B10998833.png)
![N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B10998838.png)

![4-(1H-indol-3-yl)-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]butanamide](/img/structure/B10998848.png)
![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-hydroxy-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B10998849.png)

![2-(3-acetyl-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide](/img/structure/B10998853.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-[1-(2-methylpropyl)-1H-indol-5-yl]acetamide](/img/structure/B10998855.png)
![4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(3-methylbutyl)-4-oxobutanamide](/img/structure/B10998857.png)
![N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B10998863.png)
